molecular formula C22H47N5O21S2 B1667094 Sulfate d'amikacine CAS No. 39831-55-5

Sulfate d'amikacine

Numéro de catalogue: B1667094
Numéro CAS: 39831-55-5
Poids moléculaire: 781.8 g/mol
Clé InChI: FXKSEJFHKVNEFI-MZSVMMOASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Clinical Applications

Amikacin sulfate is indicated for the treatment of a range of serious bacterial infections, particularly those caused by susceptible strains of bacteria. The following are key clinical applications:

  • Bacteremia and Septicemia : Amikacin has demonstrated efficacy in treating bacteremia and septicemia, including neonatal sepsis, with a high success rate in clinical trials .
  • Respiratory Tract Infections : It is effective against lower respiratory tract infections, showing a success rate of approximately 69% in clinical evaluations .
  • Genitourinary Infections : The drug has been reported to be effective in about 90% of patients with genitourinary infections, making it a critical option for such cases .
  • Bone and Joint Infections : Amikacin is utilized in the treatment of osteomyelitis and septic arthritis, contributing to successful outcomes in many patients .
  • Intra-abdominal Infections : It is indicated for intra-abdominal infections, including peritonitis, where it helps manage severe bacterial loads .

Pharmacological Profile

Amikacin sulfate works by inhibiting bacterial protein synthesis through binding to the 30S ribosomal subunit. This mechanism makes it effective against a variety of Gram-negative bacteria, including:

  • Pseudomonas species
  • Escherichia coli
  • Klebsiella species
  • Proteus species
  • Acinetobacter species .

Case Studies and Clinical Trials

A comprehensive review of clinical trials involving amikacin sulfate reveals several important findings:

  • A study involving 1,098 patients across 79 research centers indicated an overall cure rate of 81% among those treated with amikacin sulfate .
  • Specific efficacy rates included:
    • 90% for genitourinary infections
    • 85% for septicemia
    • 70% for skin and soft tissue infections
    • 69% for lower respiratory tract infections .

These results underline amikacin's reliability in treating severe infections.

Long-Term Prophylaxis

Research has explored the use of amikacin sulfate in long-term antibiotic prophylaxis, particularly in populations at risk for recurrent infections:

  • A systematic review highlighted its role in preventing recurrent urinary tract infections (UTIs) among older adults, showing a significant reduction in recurrence rates when used as prophylaxis .

Formulation Innovations

Recent advancements in drug delivery systems have focused on enhancing the efficacy of amikacin sulfate:

  • Studies have investigated nanoparticle systems for targeted delivery, aiming to improve therapeutic outcomes while minimizing side effects associated with systemic administration .

Safety Profile and Adverse Effects

While generally well tolerated, amikacin sulfate can cause adverse effects typical of aminoglycosides, including:

  • Ototoxicity
  • Nephrotoxicity

Monitoring renal function is crucial during treatment, especially in patients with pre-existing renal impairment . The incidence of severe side effects remains low, with many patients experiencing only mild and transient reactions .

Mécanisme D'action

Target of Action

Amikacin sulfate primarily targets the bacterial 30S ribosomal subunits . These subunits play a crucial role in protein synthesis within the bacterial cell .

Mode of Action

Amikacin binds to the bacterial 30S ribosomal subunits, interfering with mRNA binding and tRNA acceptor sites . This interaction inhibits protein synthesis, thereby interfering with bacterial growth .

Biochemical Pathways

Amikacin’s structure has been altered to reduce the possible route of enzymatic deactivation, thus reducing bacterial resistance . The main resistance mechanism against Amikacin in clinics is acetylation by the aminoglycoside 6′-N-acetyltransferase type Ib [AAC(6′)-Ib], an enzyme found in Gram-negative bacteria .

Pharmacokinetics

Amikacin exhibits linear pharmacokinetics, with a clearance of 9.93 mL/h in both infection models after a single dose . The volume of distribution differs between models, resulting in an elimination half-life of 48 min for the bloodstream and 36 min for the lung model . The drug exposure in ELF (Epithelial Lining Fluid) was 72.7% compared to that in plasma . Systemic absorption of amikacin following oral inhalation is expected to be low compared to intravenous administration .

Result of Action

The result of Amikacin’s action is the inhibition of bacterial growth. By binding to the bacterial 30S ribosomal subunits, Amikacin interferes with protein synthesis within the bacterial cell, leading to the death of the bacteria .

Action Environment

Amikacin exerts activity against more resistant gram-negative bacilli such as Acinetobacter baumanii and Pseudomonas aeruginosa . It also exerts excellent activity against most aerobic gram-negative bacilli from the Enterobacteriaceae family, including Nocardia and some Mycobacterium . The protein binding of Amikacin in serum is ≤ 10% , which means that a significant proportion of the drug remains free in the serum to exert its antibacterial action.

Analyse Biochimique

Biochemical Properties

Amikacin sulfate interacts with bacterial 30S ribosomal subunits, interfering with mRNA binding and tRNA acceptor sites . This interaction disrupts normal protein synthesis, leading to the production of non-functional or toxic peptides . This mechanism of action is common to all aminoglycosides .

Cellular Effects

Amikacin sulfate exerts its effects on various types of cells by inhibiting protein synthesis, which eventually leads to stopping further bacterial growth . It is bactericidal in vitro against Gram-positive and Gram-negative bacteria . It binds to components of bacteria that produce important bacterial proteins, blocking protein synthesis .

Molecular Mechanism

The molecular mechanism of action of amikacin sulfate involves binding to bacterial 30S ribosomal subunits . This binding interferes with mRNA binding and tRNA acceptor sites, disrupting normal protein synthesis and leading to the production of non-functional or toxic peptides .

Temporal Effects in Laboratory Settings

It is known that the drug is stable and does not degrade easily

Dosage Effects in Animal Models

The effects of amikacin sulfate vary with different dosages in animal models

Metabolic Pathways

Amikacin sulfate is mostly unmetabolized It does not appear to be involved in any specific metabolic pathways or interact with enzymes or cofactors

Transport and Distribution

Amikacin sulfate is transported and distributed within cells and tissues. It is known to cross the placenta and is only partially secreted in breast milk

Subcellular Localization

It is known to reside in the extracellular fluid

Méthodes De Préparation

Analyse Des Réactions Chimiques

Types de Réactions : Le sulfate d'amikacine subit diverses réactions chimiques, notamment l'acylation, l'oxydation et la substitution. La réaction d'acylation est cruciale pour sa synthèse, où la chaîne latérale l-(-)-γ-amino-α-hydroxybutyryle est attachée à la fraction désoxystreptamine .

Réactifs et Conditions Courants :

    Acylation : Implique l'utilisation d'agents acylants tels que l'anhydride acétique.

    Oxydation : Peut être réalisée à l'aide d'oxydants tels que le peroxyde d'hydrogène.

    Substitution : Implique le remplacement de groupes fonctionnels à l'aide de réactifs tels que l'hydroxyde de sodium.

Principaux Produits Formés : Le principal produit formé par ces réactions est le this compound lui-même, qui est utilisé sous forme de sel de sulfate pour des applications médicales .

4. Applications de la Recherche Scientifique

Le this compound a une large gamme d'applications de recherche scientifique :

5. Mécanisme d'Action

Le this compound exerce ses effets en se liant à la sous-unité ribosomique 30S des bactéries, inhibant la synthèse protéique. Cette liaison empêche la formation de protéines fonctionnelles, entraînant la mort des cellules bactériennes . Le composé est particulièrement efficace contre les bactéries Gram-négatives en raison de sa capacité à pénétrer la paroi cellulaire bactérienne et à atteindre son site cible .

Composés Similaires :

    Kanamycine : Le composé parent à partir duquel l'amikacine est dérivée.

    Gentamicine : Un autre antibiotique aminoglycoside avec un mécanisme d'action similaire.

    Tobramycine : Utilisé pour traiter des infections bactériennes similaires mais a un spectre d'activité différent.

Unicité du this compound : Le this compound est unique en raison de sa résistance à la plupart des enzymes de modification des aminoglycosides, ce qui le rend efficace contre les souches bactériennes multirésistantes . Cette propriété le distingue d'autres aminoglycosides comme la gentamicine et la tobramycine, qui sont plus sensibles à la dégradation enzymatique .

Comparaison Avec Des Composés Similaires

    Kanamycin: The parent compound from which amikacin is derived.

    Gentamicin: Another aminoglycoside antibiotic with a similar mechanism of action.

    Tobramycin: Used to treat similar bacterial infections but has a different spectrum of activity.

Uniqueness of Amikacin Sulfate: Amikacin sulfate is unique due to its resistance to most aminoglycoside-modifying enzymes, making it effective against multidrug-resistant bacterial strains . This property sets it apart from other aminoglycosides like gentamicin and tobramycin, which are more susceptible to enzymatic degradation .

Propriétés

Numéro CAS

39831-55-5

Formule moléculaire

C22H47N5O21S2

Poids moléculaire

781.8 g/mol

Nom IUPAC

4-amino-N-[(1R,2R,3S,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5R,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;sulfuric acid

InChI

InChI=1S/C22H43N5O13.2H2O4S/c23-2-1-8(29)20(36)27-7-3-6(25)18(39-22-16(34)15(33)13(31)9(4-24)37-22)17(35)19(7)40-21-14(32)11(26)12(30)10(5-28)38-21;2*1-5(2,3)4/h6-19,21-22,28-35H,1-5,23-26H2,(H,27,36);2*(H2,1,2,3,4)/t6-,7+,8?,9+,10+,11-,12+,13-,14+,15-,16+,17-,18?,19+,21+,22+;;/m0../s1

Clé InChI

FXKSEJFHKVNEFI-MZSVMMOASA-N

SMILES

[H+].[H+].[H+].[H+].C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)O)N.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-]

SMILES isomérique

C1[C@H]([C@H]([C@H](C([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CN)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)NC(=O)C(CCN)O.OS(=O)(=O)O.OS(=O)(=O)O

SMILES canonique

C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)O)N.OS(=O)(=O)O.OS(=O)(=O)O

Apparence

White to off-white crystalline powder.

Key on ui other cas no.

39831-55-5

Pictogrammes

Corrosive; Irritant; Health Hazard

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

A.M.K
Amikacin
Amikacin Sulfate
Amikacina Medical
Amikacina Normon
Amikafur
Amikalem
Amikason's
Amikayect
Amikin
Amiklin
Amukin
BB K 8
BB K8
BB-K 8
BB-K8
BBK 8
BBK8
Biclin
Biklin
Gamikal
Kanbine
Medical, Amikacina
Normon, Amikacina
Oprad
Sulfate, Amikacin
Yectamid

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amikacin sulfate
Reactant of Route 2
Amikacin sulfate
Reactant of Route 3
Amikacin sulfate
Reactant of Route 4
Amikacin sulfate
Reactant of Route 5
Amikacin sulfate
Reactant of Route 6
Amikacin sulfate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.